5-{[4-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine
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Overview
Description
5-{[4-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine is a chemical compound belonging to the class of 1,3,4-thiadiazoles
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
Target of Action
The primary target of the compound “5-{[4-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine” is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy .
Mode of Action
The compound is designed based on a scaffold combination strategy . It has been identified as a selective STAT3 inhibitor . It can directly bind to the SH2 domain, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .
Biochemical Pathways
The compound affects the Interleukin-6 (IL-6)/JAK/STAT3 pathway . This pathway is tested in HEK-Blue IL-6 reporter cells .
Result of Action
The compound exhibits anti-proliferative activity against STAT3-overactivated DU145 (IC 50 value = 2.97 μM) and MDA-MB-231 (IC 50 value = 3.26 μM) cancer cells . It induces cell cycle arrest and apoptosis . In the DU145 xenograft model, the compound shows in vivo anti-tumor efficacy after intraperitoneal administration . At 50 mg/kg, the tumor growth inhibition rate is 65.3%, indicating prospects for further development .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in various biochemical reactions
Cellular Effects
Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
It is believed that the compound may interact with certain enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is possible that the compound interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide, followed by cyclization with hydrazonoyl halides. The reaction conditions often include the use of solvents like ethanol and the presence of bases such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole core structure and exhibit similar biological activities.
Oxazole Derivatives: Another class of heterocyclic compounds with comparable antimicrobial and antifungal properties.
Indole Derivatives: Known for their anti-inflammatory and analgesic activities.
Uniqueness
5-{[4-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit the STAT3 pathway makes it a promising candidate for cancer therapy, distinguishing it from other thiadiazole derivatives.
Properties
IUPAC Name |
5-[(4-butan-2-ylphenoxy)methyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-3-9(2)10-4-6-11(7-5-10)17-8-12-15-16-13(14)18-12/h4-7,9H,3,8H2,1-2H3,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTZIXYTCOGEMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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